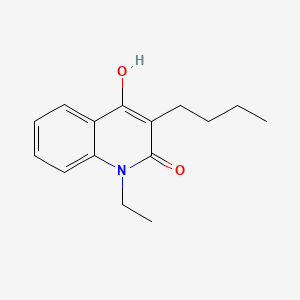
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one is a compound belonging to the hydroxyquinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, highlighting the biological activity of this compound through various studies, including cytotoxicity assays, mechanism exploration, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by its unique quinoline backbone with a hydroxyl group at position 4 and alkyl substituents at positions 1 and 3. Its molecular formula is C13H15N1O1, and it exhibits properties that suggest potential bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For example, in vitro assays showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be in the nanomolar range, indicating potent activity.
The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The compound's ability to interfere with tubulin polymerization has also been suggested as a mechanism contributing to its cytotoxicity.
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies indicated that it was effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.
The observed antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in the substituents on the quinoline ring can significantly affect both cytotoxicity and antimicrobial efficacy. For instance, the introduction of different alkyl groups or functional groups at various positions can enhance or diminish activity.
Case Studies
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on a series of hydroxyquinoline derivatives, including this compound, revealed that compounds with increased lipophilicity exhibited higher cytotoxicity against MCF-7 cells. The study emphasized the importance of hydrophobic interactions in enhancing cellular uptake and subsequent bioactivity.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of hydroxyquinolines were screened for their ability to inhibit growth in various bacterial strains. The results indicated that modifications leading to increased electron-withdrawing characteristics on the aromatic ring improved antibacterial potency against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
3-butyl-1-ethyl-4-hydroxyquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-5-8-12-14(17)11-9-6-7-10-13(11)16(4-2)15(12)18/h6-7,9-10,17H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEAHUQFIHFGSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2N(C1=O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716130 |
Source


|
| Record name | 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144603-03-2 |
Source


|
| Record name | 3-Butyl-1-ethyl-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













